3-(1,3-Benzoxazol-2-yl)-2-pyridinol
Overview
Description
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane .
Molecular Structure Analysis
The molecule of a benzoxazole derivative can have a nitrogen atom between 1,3-benzoxazol-2-yl and another group . For such a compound, there can be multiple possible conformers and tautomers .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a benzoxazole derivative can vary. For example, 3-(1,3-benzoxazol-2-yl)-1-propanamine has a molecular weight of 176.22 and is a solid at room temperature .
Scientific Research Applications
Molecular Structure and Synthesis
- Vibrational Spectra and Molecular Structure Analysis : The study by Taşal et al. (2009) focused on determining the molecular structure, vibrational frequencies, and infrared intensities of a molecule similar to 3-(1,3-Benzoxazol-2-yl)-2-pyridinol. This involved using HF and DFT methods for analysis.
- Design and Synthesis of Novel Compounds : Fathima et al. (2021) described the synthesis of novel benzoxazole derivatives, highlighting the potential for creating new chemical entities using 3-(1,3-Benzoxazol-2-yl)-2-pyridinol as a base structure Fathima et al. (2021).
Photophysical Properties
- Fluorescent Properties and Applications : Bodke et al. (2013) synthesized derivatives of benzoxazole and investigated their fluorescent properties. This research highlights the potential use of these compounds in developing fluorescent probes Bodke et al. (2013).
- Excited-State Intramolecular Proton Transfer : A study by Vázquez et al. (2007) explored the excited-state intramolecular proton transfer in compounds related to 3-(1,3-Benzoxazol-2-yl)-2-pyridinol. This research provides insights into the phototautomerization processes of such compounds Vázquez et al. (2007).
Antimicrobial and Antioxidant Properties
- Evaluation of Biological Activities : Phatangare et al. (2013) synthesized and evaluated novel fluorescent benzoxazole derivatives for their antimicrobial activities, indicating potential pharmaceutical applications Phatangare et al. (2013).
- Antioxidant Evaluation : The study by Wijtmans et al. (2004) investigated the antioxidant properties of pyridinol derivatives, which could provide insights into the potential antioxidant applications of 3-(1,3-Benzoxazol-2-yl)-2-pyridinol Wijtmans et al. (2004).
Safety And Hazards
Future Directions
The future directions for the research and development of benzoxazole derivatives are promising. They have been investigated extensively and associated with diverse biological activities such as antibacterial, antifungal, anticancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways .
properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-8(4-3-7-13-11)12-14-9-5-1-2-6-10(9)16-12/h1-7H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBFGQSBFRQBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-yl)-2-pyridinol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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